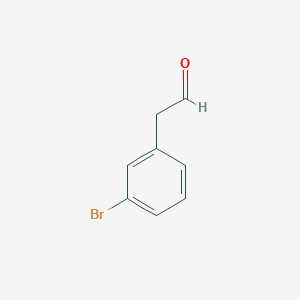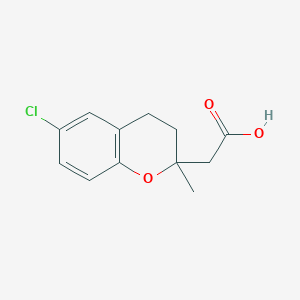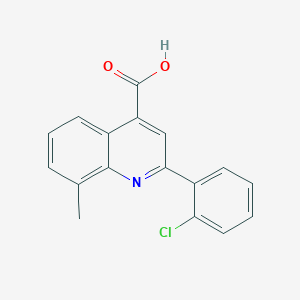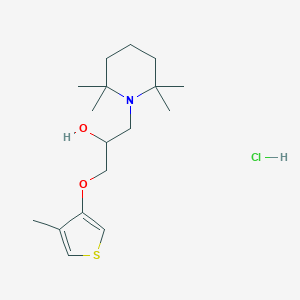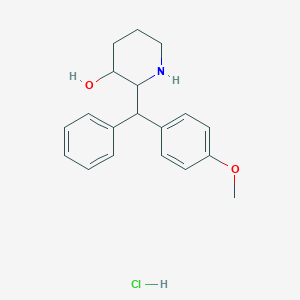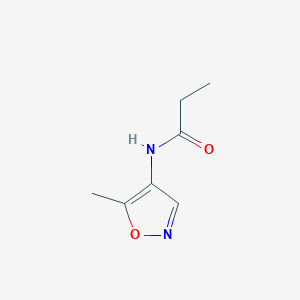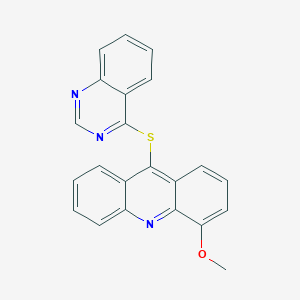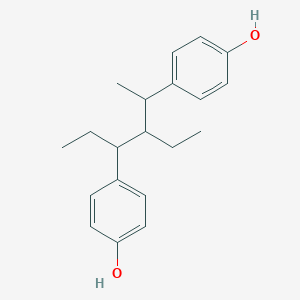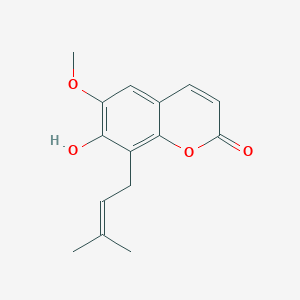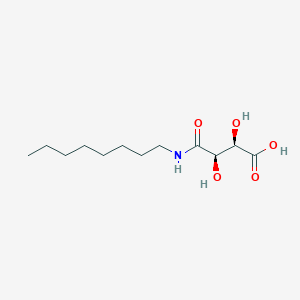
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid, commonly known as DOOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOOB is a derivative of the natural amino acid, glutamic acid, and is a member of the class of compounds known as glutamate analogs.
Mecanismo De Acción
DOOB is believed to exert its effects by modulating the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various neurological processes, including learning and memory. DOOB has been shown to selectively activate certain subtypes of glutamate receptors, leading to changes in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
DOOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DOOB can enhance the activity of certain glutamate receptors, leading to increased neuronal activity. DOOB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that DOOB can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. DOOB is also highly selective for certain subtypes of glutamate receptors, making it a useful tool for studying the activity of these receptors. However, DOOB has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on DOOB. One area of interest is the development of DOOB derivatives with improved properties, such as increased solubility or selectivity for specific glutamate receptor subtypes. Another area of interest is the use of DOOB as a potential therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric disorders. Finally, DOOB may also have potential applications in the field of synthetic biology, as a tool for studying protein-protein interactions and as a potential building block for the construction of artificial proteins.
Métodos De Síntesis
DOOB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group, followed by the introduction of the octylamino side chain, and subsequent deprotection to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
DOOB has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. In the field of neuroscience, DOOB has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes, including learning and memory. DOOB has also been studied for its potential use as a tool in the study of protein-protein interactions and as a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
106231-22-5 |
|---|---|
Nombre del producto |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
Fórmula molecular |
C12H23NO5 |
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-2-3-4-5-6-7-8-13-11(16)9(14)10(15)12(17)18/h9-10,14-15H,2-8H2,1H3,(H,13,16)(H,17,18)/t9-,10-/m1/s1 |
Clave InChI |
OZXWOMGOUYGANS-NXEZZACHSA-N |
SMILES isomérico |
CCCCCCCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
SMILES canónico |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
Sinónimos |
R,R-(+)-TARTARIC ACID MONO-N-OCTYL AMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



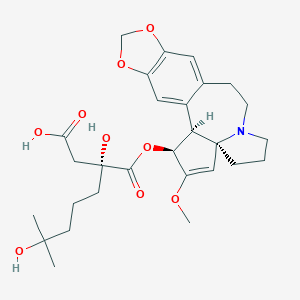
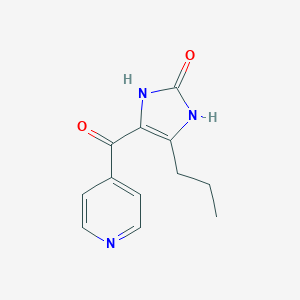
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
